molecular formula C9H8O2 B3068247 2,3-Dideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enoic acid CAS No. 343338-31-8

2,3-Dideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enoic acid

Cat. No.: B3068247
CAS No.: 343338-31-8
M. Wt: 155.2 g/mol
InChI Key: WBYWAXJHAXSJNI-GSNKEKJESA-N
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Description

(2E)-3-(Phenyl-2,3,4,5,6-d5)-2-propenoic-2,3-d2 Acid is an isotope labelled compound of trans-Cinnamic Acid, used in the synthesis of amides and esters through coupling reactions involving carboxylic acids and amines. Also used in the N-methylation of amides and O-methylation of carboxylic acids.>

Properties

IUPAC Name

2,3-dideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H,10,11)/i1D,2D,3D,4D,5D,6D,7D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYWAXJHAXSJNI-GSNKEKJESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=C([2H])C(=O)O)[2H])[2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,3-Dideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enoic acid, commonly referred to as D2-PEPA, is a deuterated analog of the selective AMPA receptor agonist. Its unique structure includes a phenyl group and a propenoic acid moiety with deuterium atoms replacing hydrogen atoms. This modification can significantly influence its biological activity and pharmacokinetics.

Molecular Structure

The molecular formula for D2-PEPA is C9H8O2C_9H_8O_2 with a molecular weight of 155.20 g/mol. The presence of deuterium alters the compound's stability and metabolic pathways compared to its non-deuterated counterparts.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC9H8O2
Molecular Weight155.20 g/mol
CAS Number343338-31-8

Biological Activity

D2-PEPA exhibits significant biological activity primarily through its action on AMPA receptors. These receptors are critical for fast synaptic transmission in the central nervous system and play a vital role in various neurological processes including learning and memory.

D2-PEPA acts as a selective agonist for AMPA receptors, enhancing synaptic transmission. The incorporation of deuterium is believed to improve the pharmacokinetic properties of the compound by increasing its metabolic stability and potentially prolonging its action in vivo.

Case Studies and Research Findings

  • Neuropharmacological Effects :
    A study by Kotteswaran et al. (2016) investigated related compounds and provided insights into the neuropharmacological effects of AMPA receptor agonists. They found that modifications in the molecular structure could lead to variations in receptor affinity and efficacy.
  • Synthesis and Characterization :
    The synthesis of D2-PEPA can be achieved through palladium-catalyzed cross-coupling methods similar to those described by Abarbri et al. (2002). This method allows for precise modifications that can enhance biological activity.
  • Crystal Structure Analysis :
    Venkatesan et al. (2016) conducted structural investigations on similar compounds using X-ray crystallography. Understanding the crystal structure of D2-PEPA could provide valuable information regarding its interaction with AMPA receptors.

Potential Applications

The unique properties of D2-PEPA suggest potential applications in:

  • Neuroscience Research : As a tool compound for studying AMPA receptor function.
  • Therapeutics : Possible development as a treatment for neurological disorders such as Alzheimer's disease or other cognitive impairments due to its ability to enhance synaptic transmission.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enoic acid
Reactant of Route 2
Reactant of Route 2
2,3-Dideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enoic acid

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